molecular formula C13H8N4 B2923089 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72860-56-1

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2923089
Key on ui cas rn: 72860-56-1
M. Wt: 220.235
InChI Key: JEIMLAZQABXLEV-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A reaction mixture comprising 4.32 g. of 3-aminopyrazole-4-carbonitrile, 7.0 g. of 3-dimethylaminoacrylophenone and 25 ml. of glacial acetic acid is refluxed for 7 hours. The mixture is evaporated and the residue is treated as described in Example 1, giving the desired product, m.p. 230°-232° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.CN(C)[CH:11]=[CH:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O>C(O)(=O)C>[C:15]1([C:13]2[N:3]3[N:4]=[CH:5][C:6]([C:7]#[N:8])=[C:2]3[N:1]=[CH:11][CH:12]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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